2-Isopropyl-4-methylnicotinamide
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Overview
Description
2-Isopropyl-4-methylnicotinamide is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methylnicotinamide involves multiple steps. One common method includes the reaction of 2-isopropyl-4-methylpyridine with an appropriate amide-forming reagent. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis involving similar steps but optimized for higher yields and purity. The process may include the use of advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an aqueous medium at temperatures ranging from 0°C to 70°C.
Reduction: Lithium aluminum hydride in an inert atmosphere.
Substitution: Bromine in an ice-water bath.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated products.
Scientific Research Applications
2-Isopropyl-4-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methylnicotinamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect nicotinic acetylcholine receptors and other related pathways .
Comparison with Similar Compounds
Nicotinamide: A simpler amide derivative of nicotinic acid.
2-Isopropyl-4-methylpyridine: A precursor in the synthesis of 2-Isopropyl-4-methylnicotinamide.
4-Methylnicotinamide: Another derivative with similar structural features.
Uniqueness: this compound stands out due to its specific isopropyl and methyl substitutions, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-6(2)9-8(10(11)13)7(3)4-5-12-9/h4-6H,1-3H3,(H2,11,13) |
InChI Key |
UFVXMFGZOZVYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)C(=O)N |
Origin of Product |
United States |
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